![molecular formula C22H27N3O4 B2973613 4-(tert-butyl)-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide CAS No. 1105210-06-7](/img/structure/B2973613.png)
4-(tert-butyl)-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide
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Overview
Description
4-(tert-butyl)-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide is a useful research compound. Its molecular formula is C22H27N3O4 and its molecular weight is 397.475. The purity is usually 95%.
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Scientific Research Applications
- The compound is synthesized via a one-pot, two-step process involving solvent-free condensation and reduction reactions. Starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde, it yields 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine .
- N-heterocyclic amines play a crucial role in drug discovery and organic synthesis. They serve as building blocks for active pharmaceutical ingredients, bioactive molecules, natural products, and agrochemicals .
- While not directly studied for this compound, related N-tert-butyl derivatives have been evaluated for insecticide activity. For instance, N’-tert-butyl-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine exhibited insecticidal activity against Plutella xylostella L .
- For instance, adsorption studies on other similar compounds (e.g., MTBE adsorption onto GAC and ZSM-5) have been conducted .
- Quantum chemical calculations can provide insights into electronic properties, reactivity, and stability. Researchers may explore the compound’s electronic structure, molecular orbitals, and charge distribution .
- The efficient synthesis of this compound highlights the importance of innovative synthetic methods. Researchers continually seek mild, high-yielding approaches for N-heterocyclic amine preparation .
Synthesis and Structure
Biological Activity and Drug Discovery
Insecticide Activity
Environmental Applications
Quantum Chemical Computation
Synthetic Methodology Development
Mechanism of Action
Target of Action
The primary target of 4-tert-butyl-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide is Bruton’s tyrosine kinase (BTK) . BTK is a crucial enzyme in the B cell receptor signaling pathway, playing a significant role in the development and functioning of B cells, a type of white blood cell that produces antibodies.
Mode of Action
4-tert-butyl-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide acts as an irreversible inhibitor of BTK . It binds to the active site of the enzyme, blocking its activity. This inhibition prevents the downstream signaling of the B cell receptor pathway, leading to reduced B cell activity and proliferation.
Biochemical Pathways
The compound’s action primarily affects the B cell receptor signaling pathway . By inhibiting BTK, it disrupts the activation of downstream targets such as PLCγ2, leading to a decrease in calcium release, protein kinase C activation, and ultimately, a reduction in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response.
Result of Action
The inhibition of BTK by 4-tert-butyl-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide leads to a decrease in B cell activity and proliferation . This can result in a reduction of antibody production, potentially beneficial in conditions characterized by overactive B cells or autoantibody production.
properties
IUPAC Name |
4-tert-butyl-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxopyridin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-22(2,3)17-7-5-15(6-8-17)19(26)23-18-13-16(14-24(4)21(18)28)20(27)25-9-11-29-12-10-25/h5-8,13-14H,9-12H2,1-4H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWXIJHQJPRVIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CN(C2=O)C)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-butyl)-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide |
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